molecular formula C16H20N2O4 B7049680 3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid

3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid

Cat. No.: B7049680
M. Wt: 304.34 g/mol
InChI Key: OVMDCUFYEJWKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid is a complex organic compound with a unique structure that includes an azepane ring, an acetyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid typically involves multiple steps, including the formation of the azepane ring, acetylation, and subsequent coupling with benzoic acid. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe or in the development of new biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The azepane ring and acetyl group play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

3-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid can be compared with similar compounds such as:

    3-(2-Oxoazepan-1-yl)propanoic acid: This compound shares the azepane ring but differs in the rest of its structure.

    2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid: This compound includes a thiazole ring, making it structurally distinct

Properties

IUPAC Name

3-[[[2-(2-oxoazepan-1-yl)acetyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14(11-18-8-3-1-2-7-15(18)20)17-10-12-5-4-6-13(9-12)16(21)22/h4-6,9H,1-3,7-8,10-11H2,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMDCUFYEJWKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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